[(2-Methoxyphenyl)methyl](2-methylbutan-2-YL)amine
Description
(2-Methoxyphenyl)methylamine is a secondary amine featuring two distinct substituents on the nitrogen atom: a (2-methoxyphenyl)methyl group and a 2-methylbutan-2-yl (tert-pentyl) group. The molecular formula is C₁₃H₂₁NO, with a molecular weight of 207.31 g/mol.
Its synthesis likely involves reductive amination or alkylation methods, similar to protocols described for related amines .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-methylbutan-2-amine |
InChI |
InChI=1S/C13H21NO/c1-5-13(2,3)14-10-11-8-6-7-9-12(11)15-4/h6-9,14H,5,10H2,1-4H3 |
InChI Key |
MQJUCYIDEPLZTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=CC=CC=C1OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)methylamine typically involves the reaction of 2-methoxybenzyl chloride with 2-methylbutan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of (2-Methoxyphenyl)methylamine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, reducing the production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
(2-Methoxyphenyl)methylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares (2-Methoxyphenyl)methylamine with structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Pharmacological Notes | References |
|---|---|---|---|---|---|
| (2-Methoxyphenyl)methylamine | C₁₃H₂₁NO | 207.31 | 2-methoxyphenylmethyl, tert-pentyl | Potential receptor ligand (inferred) | |
| (2-Bromophenyl)methylamine | C₁₂H₁₈BrN | 256.19 | 2-bromophenylmethyl, tert-pentyl | Higher lipophilicity due to bromine | |
| (3-Methoxyphenyl)methylamine | C₁₃H₂₁NO | 207.31 | 3-methoxyphenylmethyl, tert-pentyl | Positional isomer; altered receptor binding | |
| 4-MA-NBOMe | C₁₈H₂₃NO | 269.38 | 2-methoxyphenylmethyl, 4-methylphenethyl | Psychedelic (5-HT2A agonist analog) | |
| Methoctramine Precursor (SMP) | C₁₄H₂₄N₂O | 236.36 | 2-methoxyphenylmethyl, hexylamine | Muscarinic acetylcholine receptor antagonist | |
| (4-Fluorophenyl)(phenyl)methylamine | C₁₈H₂₂FN | 271.37 | 4-fluorophenyl-phenylmethyl, tert-pentyl | Bulky substituents; possible CNS activity |
Key Observations:
- Substituent Effects : The position of the methoxy group (ortho vs. para/meta) significantly impacts receptor affinity. For example, ortho-substituted methoxy groups (as in the target compound) may enhance interactions with aromatic residues in receptor pockets compared to meta-substituted analogs .
- Halogen vs.
- NBOMe Analogs : 4-MA-NBOMe shares the 2-methoxyphenylmethyl group but incorporates a phenethylamine backbone, linking it to potent 5-HT2A receptor agonism observed in the 25X-NBOMe series (e.g., 25I-NBOMe) .
Pharmacological and Functional Insights
Receptor Binding :
- The tert-pentyl group in the target compound may sterically hinder interactions with G-protein-coupled receptors (GPCRs), contrasting with smaller substituents in NBOMe derivatives that allow tighter binding .
- Methoctramine precursors (e.g., SMP) demonstrate that polyamine chains are critical for muscarinic receptor antagonism, a feature absent in the simpler tert-pentyl-substituted target compound .
- Toxicity and Safety: While NBOMe analogs like 25I-NBOMe are notorious for high toxicity and hallucinogenic effects , the target compound’s lack of a phenethylamine backbone suggests a different safety profile.
Biological Activity
(2-Methoxyphenyl)methylamine is an organic compound that has garnered attention in recent years due to its potential biological activities. This compound, characterized by its unique structure combining a methoxyphenyl group with a branched alkyl amine, has been investigated for various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and case studies.
The chemical formula of (2-Methoxyphenyl)methylamine is C13H19NO, with a molecular weight of approximately 207.31 g/mol. The presence of the methoxy group on the phenyl ring enhances its reactivity and potential interactions within biological systems.
The biological activity of (2-Methoxyphenyl)methylamine is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. These interactions can modulate various biological pathways, leading to diverse physiological effects. For instance, studies suggest that this compound may inhibit certain enzymes involved in metabolic processes or act as a modulator of neurotransmitter systems.
Antimicrobial Activity
Preliminary studies have indicated that (2-Methoxyphenyl)methylamine exhibits antimicrobial properties against a range of pathogens. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in developing new antimicrobial agents.
Anticancer Properties
Research has also explored the anticancer effects of this compound. In particular, it has been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function. These findings highlight the compound's potential as a lead for anticancer drug development.
Case Studies
A notable case study involved the clinical implications of related compounds within the same structural family. For example, N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe), a potent analog, was linked to severe adverse effects in patients, including seizures and cardiovascular complications. This underscores the importance of understanding the pharmacodynamics and toxicology associated with compounds structurally similar to (2-Methoxyphenyl)methylamine .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
